2-[6-(2,3-dihydro-1H-indol-1-yl)-6-oxohexyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[6-(2,3-dihydro-1H-indol-1-yl)-6-oxohexyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as NSC-743380 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
The mechanism of action of 2-[6-(2,3-dihydro-1H-indol-1-yl)-6-oxohexyl]-1H-isoindole-1,3(2H)-dione involves the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. Specifically, this compound has been found to inhibit the activity of the protein kinase B (Akt) and mammalian target of rapamycin (mTOR) pathways, which are known to promote cell growth and survival.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications in cancer research, 2-[6-(2,3-dihydro-1H-indol-1-yl)-6-oxohexyl]-1H-isoindole-1,3(2H)-dione has also been studied for its biochemical and physiological effects. This compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, it has been shown to induce the expression of several genes that are involved in the regulation of cell cycle progression and apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[6-(2,3-dihydro-1H-indol-1-yl)-6-oxohexyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its potential as a therapeutic agent for cancer treatment. Additionally, this compound has been shown to have low toxicity levels, making it a safer option for in vivo studies. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 2-[6-(2,3-dihydro-1H-indol-1-yl)-6-oxohexyl]-1H-isoindole-1,3(2H)-dione. One potential direction is the development of more efficient synthesis methods for this compound, which could improve its accessibility for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in cancer treatment. Finally, more research is needed to explore the potential biochemical and physiological effects of this compound, as well as its limitations and potential side effects.
Synthesis Methods
The synthesis of 2-[6-(2,3-dihydro-1H-indol-1-yl)-6-oxohexyl]-1H-isoindole-1,3(2H)-dione involves the reaction of 2,3-dihydro-1H-indole-2-carboxylic acid with 6-bromo-1-hexanone in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with phthalic anhydride to yield the final product.
Scientific Research Applications
The potential therapeutic applications of 2-[6-(2,3-dihydro-1H-indol-1-yl)-6-oxohexyl]-1H-isoindole-1,3(2H)-dione have been extensively studied in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
2-[6-(2,3-dihydroindol-1-yl)-6-oxohexyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-20(23-15-13-16-8-3-6-11-19(16)23)12-2-1-7-14-24-21(26)17-9-4-5-10-18(17)22(24)27/h3-6,8-11H,1-2,7,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKJLVMFPQVHKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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